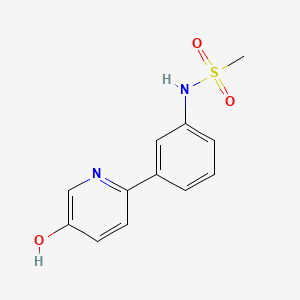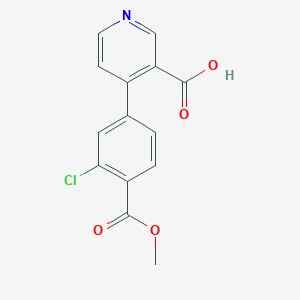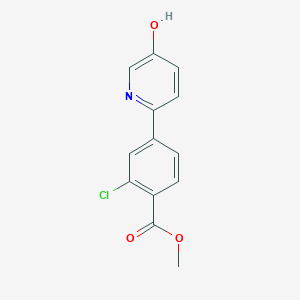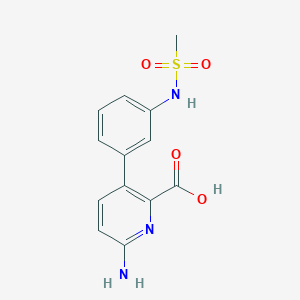
MFCD18323795
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “MFCD18323795” is a chemical entity with unique properties and applications. It is known for its specific molecular structure, which contributes to its distinct chemical behavior and potential uses in various scientific fields. Understanding the characteristics and applications of this compound can provide insights into its significance in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323795” involves multiple steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, or substitution. Each step is carefully monitored to maintain the purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques. The industrial process is designed to ensure consistent quality and high throughput, making the compound readily available for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD18323795” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “this compound” into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions involving “this compound” often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use oxidizing agents like potassium permanganate or chromium trioxide, while reduction reactions might involve lithium aluminum hydride or sodium borohydride. Substitution reactions can be facilitated by catalysts or specific solvents to enhance the reaction rate and selectivity.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups, expanding the chemical diversity of “this compound.”
Wissenschaftliche Forschungsanwendungen
“MFCD18323795” has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in various chemical syntheses, contributing to the development of new materials and compounds.
Biology: In biological research, “this compound” may be used to study cellular processes, enzyme interactions, or as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications, serving as a lead compound for drug development or as a tool in pharmacological studies.
Industry: “this compound” is utilized in industrial processes, such as the production of specialty chemicals, polymers, or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which “MFCD18323795” exerts its effects involves specific molecular targets and pathways The compound interacts with particular enzymes or receptors, modulating their activity and leading to various biological effects The detailed mechanism of action depends on the specific application and the biological system being studied
Vergleich Mit ähnlichen Verbindungen
“MFCD18323795” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their chemical behavior or applications. Some of the similar compounds include:
Compound A: Shares a similar core structure but has different substituents, leading to distinct chemical properties.
Compound B: Exhibits similar reactivity but is used in different applications due to variations in its molecular structure.
Compound C: Has comparable biological activity but differs in its mechanism of action or target specificity.
By comparing “this compound” with these similar compounds, researchers can better understand its unique properties and potential advantages in various applications.
Eigenschaften
IUPAC Name |
N-[3-(5-hydroxypyridin-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-18(16,17)14-10-4-2-3-9(7-10)12-6-5-11(15)8-13-12/h2-8,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBABHVKROXRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692773 |
Source


|
| Record name | N-[3-(5-Hydroxypyridin-2-yl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262011-11-9 |
Source


|
| Record name | N-[3-(5-Hydroxypyridin-2-yl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














